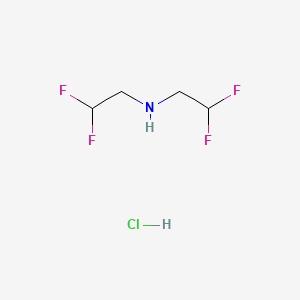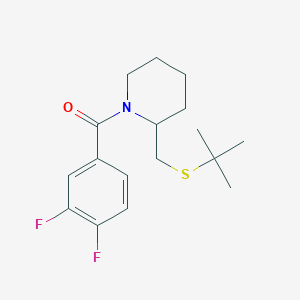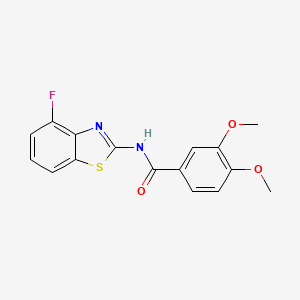
1-(4-((3-氯吡啶-4-基)氧基)哌啶-1-基)-2-苯基丁烷-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a piperidine ring substituted with a chloropyridinyl group and a phenylbutanone moiety, making it a versatile molecule for various applications.
科学研究应用
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Chloropyridinyl Group: The piperidine ring is then reacted with 3-chloropyridine under suitable conditions to introduce the chloropyridinyl group.
Attachment of the Phenylbutanone Moiety: Finally, the phenylbutanone moiety is attached through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloropyridinyl group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
作用机制
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one and (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone share structural similarities.
Uniqueness: The presence of the phenylbutanone moiety and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, making it distinct from its analogs.
This comprehensive overview provides a detailed understanding of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOJZRTMJRWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)

![3-(4-chlorophenyl)-1-[(1Z)-1-(2-phenylhydrazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2398791.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)
![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

